2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl-
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Overview
Description
2,7-Diazaspiro[45]decane-1,3-dione, 7-methyl- is a heterocyclic compound with the molecular formula C9H14N2O2 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- typically involves a multi-step process. One common method involves the reaction of a suitable amine with a cyclic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of 2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an alcohol. Substitution reactions typically result in the formation of new spiro derivatives .
Scientific Research Applications
2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a similar spiro structure but with different substituents, leading to distinct chemical and biological properties.
2,8-Diazaspiro[4.5]decan-1-one: Another spiro compound with potential biological activities.
Uniqueness
2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- stands out due to its unique combination of chemical stability and reactivity. Its spiro structure provides a rigid framework that can be functionalized in various ways, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
9-methyl-2,9-diazaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C9H14N2O2/c1-11-4-2-3-9(6-11)5-7(12)10-8(9)13/h2-6H2,1H3,(H,10,12,13) |
InChI Key |
LEZVBXDITHDULS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2(C1)CC(=O)NC2=O |
Origin of Product |
United States |
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